(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate
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Description
(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate is a useful research compound. Its molecular formula is C28H28N4O6 and its molecular weight is 516.554. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) discusses the synthesis of novel compounds similar to the one , focusing on their antidepressant and antianxiety activities. Their research involved a series of compounds synthesized starting from 2-acetylfuran and evaluated through behavioral despair tests on mice (J. Kumar et al., 2017).
Electrochemical and Quantum Chemical Studies
Yadav et al. (2016) examined the use of synthesized benzimidazole derivatives, including structures similar to the compound , as corrosion inhibitors for steel in acidic environments. This study utilized electrochemical techniques and quantum chemical calculations (M. Yadav et al., 2016).
Anticancer Activity and Molecular Docking Studies
Research by Al-Soud et al. (2021) highlights the synthesis of imidazole derivatives with potential anticancer properties. Their study includes the evaluation of these compounds against various human cancer cell lines and molecular docking studies (Y. Al-Soud et al., 2021).
Patent Insights in Pharma Market
Habernickel's research (2001) gives an overview of patents in the pharmaceutical market, including compounds similar to the one . This study provides insights into the development and use of such compounds in medicinal chemistry (V. Habernickel, 2001).
Synthesis of Purine Analogues Incorporating Furan Nucleus
Mostafa and Nada (2015) explored the synthesis of novel derivatives with a furan nucleus, potentially relevant to the compound . Their work focuses on synthesizing various fused heterocyclic ring systems (S. Mostafa & A. Nada, 2015).
Glucose Homeostasis in Diabetes
Le Bihan et al. (1999) studied piperazine derivatives, including structures similar to the target compound, for their antidiabetic properties. Their research aimed at identifying new antidiabetic compounds and evaluating their effectiveness in a rat model of diabetes (G. Le Bihan et al., 1999).
Synthesis and Biological Activity of Oxobut-2-enoic Acid Derivatives
Oleshchuk et al. (2019) investigated the synthesis of derivatives related to the compound , focusing on their analgesic and antibacterial activities. This study highlights the therapeutic potential of these compounds (Alena L. Oleshchuk et al., 2019).
Eco-friendly Corrosion Inhibitor
A study by Yadav et al. (2015) discusses amino acid compounds, including structures similar to the target compound, as corrosion inhibitors for steel in acidic solutions. Their research employed electrochemical techniques and theoretical calculations (M. Yadav et al., 2015).
Anti-HIV Activity of Piperazinyl-Nitroimidazole Derivatives
Al-Masoudi et al. (2007) synthesized and evaluated the anti-HIV activity of piperazinyl-nitroimidazole derivatives, which are structurally related to the compound . Their research focused on developing new non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi et al., 2007).
Anti-Inflammatory Activity of Piperazine Derivatives
Research by Ahmed et al. (2017) involved the synthesis of piperazine derivatives, akin to the target compound, and their evaluation for anti-inflammatory activities. The study employed both in-vitro and in-vivo methods (Aejaz Ahmed et al., 2017).
Antitubercular Nitroimidazoles
A study by Kim et al. (2009) explored the structure-activity relationships of antitubercular nitroimidazoles, relevant to the compound . Their research aimed at understanding the determinants of aerobic activity in these compounds (P. Kim et al., 2009).
Novel Antioxidant and Anticorrosive Additives
Habib et al. (2012) investigated the synthesis of novel compounds, including structures similar to the target compound, as antioxidant and corrosion inhibitors for lubricating oils. Their research contributed to the development of additives for the petroleum industry (O. M. Habib et al., 2012).
Anti-Osteoclastic Bone Resorption Activity
Tabuchi et al. (2009) synthesized novel compounds, structurally related to the compound , and evaluated their anti-osteoclastic bone resorption activity. This research contributes to the development of treatments for bone-related diseases (Y. Tabuchi et al., 2009).
Antifungal Activity of Benzimidazole, Benzotriazole, and Aminothiazole Derivatives
Khabnadideh et al. (2012) synthesized and evaluated the antifungal activities of derivatives, including benzimidazole and aminothiazole compounds, which are structurally similar to the target compound. Their research provides insights into the development of new antifungal drugs (S. Khabnadideh et al., 2012).
Properties
IUPAC Name |
(E)-1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2.C2H2O4/c31-26(13-12-22-9-6-18-32-22)29-16-14-28(15-17-29)20-25-27-23-10-4-5-11-24(23)30(25)19-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-13,18H,14-17,19-20H2;(H,3,4)(H,5,6)/b13-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAHPTKTBRAQNA-UEIGIMKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C=CC5=CC=CO5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)/C=C/C5=CC=CO5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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